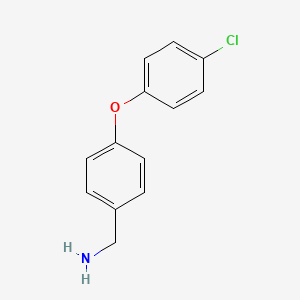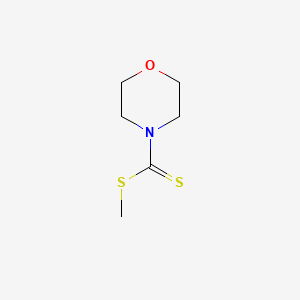
4-吗啉基甲基二硫代甲酸甲酯
描述
Methyl morpholine-4-carbodithioate is a chemical compound with the molecular formula C6H11NOS2 . Its average mass is 177.288 Da and its monoisotopic mass is 177.028198 Da .
Synthesis Analysis
The synthesis of morpholines, including Methyl morpholine-4-carbodithioate, has been a subject of research. A common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. The process includes a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of Methyl morpholine-4-carbodithioate consists of a six-membered ring containing two heteroatoms, nitrogen and oxygen .Physical And Chemical Properties Analysis
Methyl morpholine-4-carbodithioate has a molecular weight of 177.28800, a density of 1.251g/cm3, and a boiling point of 269.5ºC at 760 mmHg . Its molecular formula is C6H11NOS2 .科学研究应用
蛋白质组学研究
“4-吗啉基甲基二硫代甲酸甲酯”在蛋白质组学研究中被用作特种产品 . 蛋白质组学是对蛋白质的大规模研究,特别是其结构和功能。该化合物可用于各种蛋白质组学应用,例如蛋白质鉴定、蛋白质-蛋白质相互作用研究以及了解翻译后修饰。
晶体学
该化合物已被用于晶体学研究 . 晶体学是确定晶体固体中原子排列的实验科学。 已报道(5,7-二甲基-2-氧代-2H-色烯-4-基)甲基吗啉-4-二硫代甲酸甲酯的晶体结构 ,提供了关于分子构象和分子间相互作用的宝贵信息。
抗癌研究
二硫代氨基甲酸酯是一类有机分子,其中包括“4-吗啉基甲基二硫代甲酸甲酯”,由于其抗癌作用而引起了人们的关注 . 诸如沙利度胺二硫代氨基甲酸酯和色酮二硫代氨基甲酸酯等衍生物已显示出该领域的潜力 .
硒和碲化合物的合成
“吗啉-4-二硫代甲酸酯硒和碲配合物”已被用作合成具有多种形态的硒和碲化合物的单一来源前体 . 这表明“4-吗啉基甲基二硫代甲酸甲酯”有可能用于类似的应用。
有机合成
“4-吗啉基甲基二硫代甲酸甲酯”可用于有机合成,因为它是在室温下通过EtOH/CHCl3混合溶液缓慢蒸发而制备的 . 这表明其在合成其他有机化合物中的潜在用途。
红外光谱
该化合物已使用红外光谱进行了表征,表明其在该分析技术中的潜在用途 . 红外光谱通常用于化学中识别分子结构和研究化学键或分子振动。
安全和危害
生化分析
Biochemical Properties
Methyl morpholine-4-carbodithioate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the detoxification processes, such as glutathione S-transferases. These interactions often involve the formation of covalent bonds, leading to the inhibition or activation of the enzyme’s activity. The compound’s ability to form stable complexes with metal ions also contributes to its biochemical properties .
Cellular Effects
Methyl morpholine-4-carbodithioate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and fluxes .
Molecular Mechanism
At the molecular level, methyl morpholine-4-carbodithioate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The compound can also inhibit or activate enzymes by forming covalent bonds with their active sites. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl morpholine-4-carbodithioate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl morpholine-4-carbodithioate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in persistent changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of methyl morpholine-4-carbodithioate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, methyl morpholine-4-carbodithioate can exhibit toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
Methyl morpholine-4-carbodithioate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in detoxification and metabolic regulation. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, methyl morpholine-4-carbodithioate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with membrane transporters can affect its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of methyl morpholine-4-carbodithioate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of methyl morpholine-4-carbodithioate is essential for elucidating its mechanisms of action and potential therapeutic applications .
属性
IUPAC Name |
methyl morpholine-4-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS2/c1-10-6(9)7-2-4-8-5-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUSDFNBHXWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407728 | |
| Record name | Methyl morpholine-4-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62604-08-4 | |
| Record name | Methyl morpholine-4-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl morpholine-4-carbodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the general structure of the Methyl morpholine-4-carbodithioate derivatives discussed in the research?
A1: The research focuses on a series of compounds containing a Methyl morpholine-4-carbodithioate moiety linked to a substituted chromene ring system. The general structure consists of a morpholine ring attached to a carbodithioate group, which is further linked to the chromene unit through a methylene bridge. Various substituents are present on the chromene ring, influencing the compound's overall properties.
Q2: What do we know about the structural characteristics of these compounds from crystallographic studies?
A2: Single-crystal X-ray diffraction studies reveal valuable insights into the three-dimensional structures of these compounds. - The chromene ring system generally exists in a near-planar conformation. [, , , , ] - The morpholine ring adopts a chair conformation. [, , , , ] - The dihedral angle between the chromene and morpholine rings varies depending on the substituents, influencing the overall molecular shape. [, , , , ] - Crystal packing often involves weak intermolecular interactions such as C—H⋯O and C—H⋯S hydrogen bonds and π–π interactions. [, , , , ] These interactions contribute to the stability and arrangement of molecules within the crystal lattice.
Q3: Are there any computational studies on these compounds, and what information do they provide?
A3: Yes, computational chemistry methods like Density Functional Theory (DFT) have been employed to investigate (6-methoxy-2-oxo-2H-chromen-4-yl) methyl morpholine-4-carbodithioate. [] These studies provide insights into the electronic structure, vibrational frequencies, and reactivity of the compound. Additionally, molecular docking studies have been performed to explore the potential interactions of these compounds with biological targets, providing information about possible binding modes and affinities. [, ]
Q4: Has any research explored the biological activity of these compounds?
A4: Yes, some studies have explored the potential of these compounds as anticholinesterase agents for Alzheimer’s disease treatment. [] Specifically, benzimidazole-containing morpholine dithiocarbamate derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in acetylcholine breakdown. This research suggests that modifying the substituents on the benzimidazole ring could lead to compounds with enhanced dual inhibitory activity against both AChE and BuChE. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

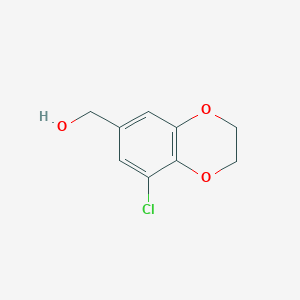
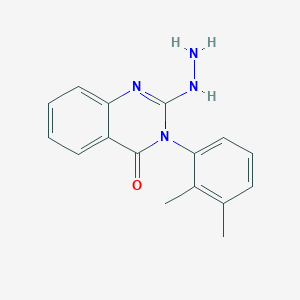
![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)

![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)

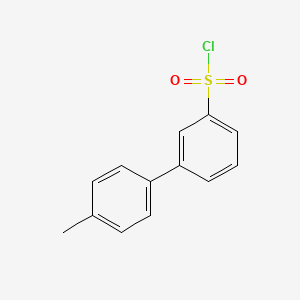
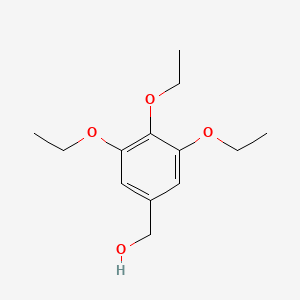
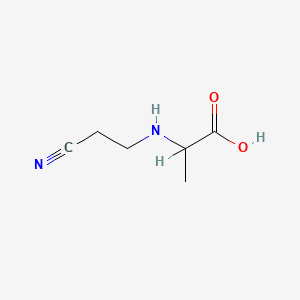
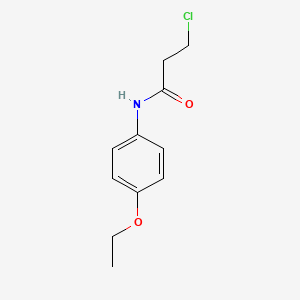

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)

